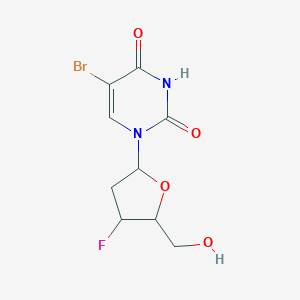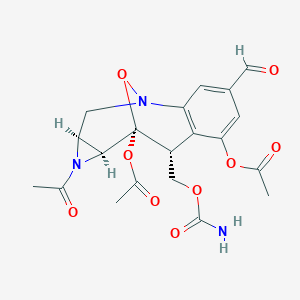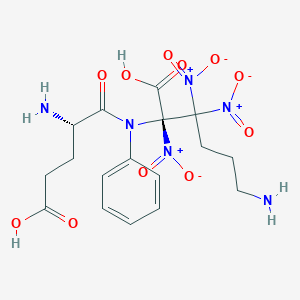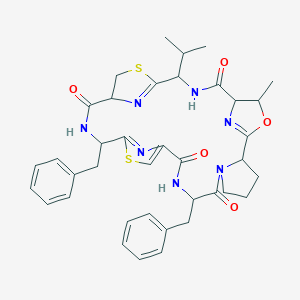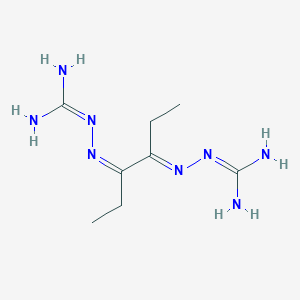
Diethylglyoxal bis(guanylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylglyoxal bis(guanylhydrazone) (DEGBG) is a synthetic polyamine analog that has been extensively studied for its potential use in cancer treatment. However, recent research has shown that DEGBG also has promising applications in other fields, such as neuroscience and immunology. In
科学的研究の応用
Diethylglyoxal bis(guanylhydrazone) has been shown to have a wide range of applications in scientific research. In cancer research, Diethylglyoxal bis(guanylhydrazone) has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, Diethylglyoxal bis(guanylhydrazone) has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. Furthermore, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases and transplant rejection.
作用機序
The mechanism of action of Diethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that Diethylglyoxal bis(guanylhydrazone) inhibits the activity of ornithine decarboxylase, an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. By inhibiting ornithine decarboxylase, Diethylglyoxal bis(guanylhydrazone) reduces the levels of polyamines, leading to cell cycle arrest and apoptosis. Diethylglyoxal bis(guanylhydrazone) has also been shown to inhibit the activity of S-adenosylmethionine decarboxylase, another enzyme involved in polyamine synthesis.
Biochemical and Physiological Effects
Diethylglyoxal bis(guanylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, Diethylglyoxal bis(guanylhydrazone) has been found to induce apoptosis, inhibit angiogenesis, and reduce the expression of genes involved in cell cycle progression. In models of neurodegenerative diseases, Diethylglyoxal bis(guanylhydrazone) has been shown to protect against oxidative stress, reduce inflammation, and improve motor function. In addition, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
Diethylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in water and organic solvents, making it easy to use in a variety of assays. However, Diethylglyoxal bis(guanylhydrazone) has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Diethylglyoxal bis(guanylhydrazone). One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, Diethylglyoxal bis(guanylhydrazone)'s immunomodulatory effects make it a promising candidate for the treatment of autoimmune diseases and transplant rejection. Finally, further research is needed to fully understand the mechanism of action of Diethylglyoxal bis(guanylhydrazone) and its potential applications in scientific research.
Conclusion
Diethylglyoxal bis(guanylhydrazone) is a promising compound for scientific research. Its wide range of applications, including cancer treatment, neuroprotection, and immunomodulation, make it a valuable tool for researchers in a variety of fields. While there are still some limitations to its use, further research on Diethylglyoxal bis(guanylhydrazone) has the potential to lead to new therapies for a variety of diseases.
合成法
Diethylglyoxal bis(guanylhydrazone) can be synthesized by reacting diethylglyoxal with guanylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
特性
CAS番号 |
116173-27-4 |
|---|---|
製品名 |
Diethylglyoxal bis(guanylhydrazone) |
分子式 |
C11H8ClNO2 |
分子量 |
226.28 g/mol |
IUPAC名 |
2-[(Z)-[(4E)-4-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C8H18N8/c1-3-5(13-15-7(9)10)6(4-2)14-16-8(11)12/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+ |
InChIキー |
HXWLLFLQUZOBFF-FUJGBLOQSA-N |
異性体SMILES |
CC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/CC |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
正規SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
同義語 |
DEGBG diethylglyoxal bis(guanylhydrazone) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




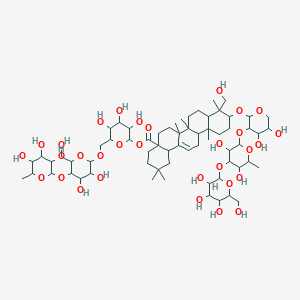

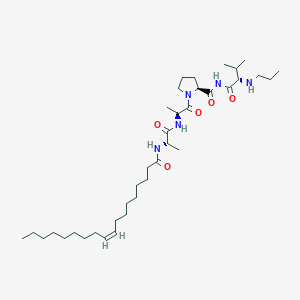
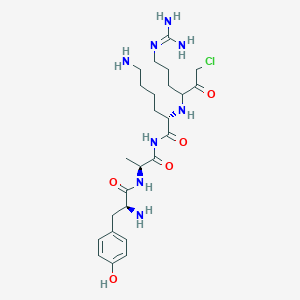
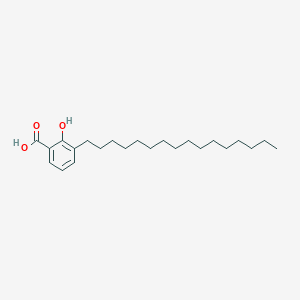

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
